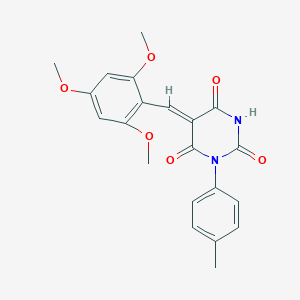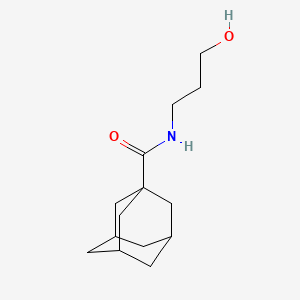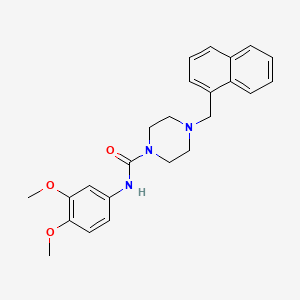
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). NAE is an essential enzyme that activates the ubiquitin-like protein NEDD8, which is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. MLN4924 has gained significant attention in the scientific community due to its potential as a therapeutic target for cancer treatment.
Mechanism of Action
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide acts by inhibiting NAE, which prevents the activation of NEDD8. This leads to the accumulation of NEDD8 conjugates, which disrupts various cellular processes, including protein degradation and DNA damage repair. The accumulation of NEDD8 conjugates also leads to the activation of the tumor suppressor protein p53, which promotes cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a profound effect on various cellular processes, including DNA damage response, protein degradation, and cell cycle progression. The drug has been found to induce DNA damage and inhibit DNA damage repair, leading to the accumulation of DNA damage and ultimately, cell death. Moreover, N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the degradation of various proteins, including oncoproteins, leading to their accumulation and subsequent cell death.
Advantages and Limitations for Lab Experiments
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has several advantages as a research tool, including its potency and specificity for NAE. The drug has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in various cancer types. However, N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has some limitations, including its potential toxicity and off-target effects. Moreover, the drug's efficacy may be limited by the development of resistance in cancer cells.
Future Directions
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has significant potential as a therapeutic target for cancer treatment, and several clinical trials are ongoing to evaluate its safety and efficacy in humans. Future research should focus on identifying biomarkers that can predict the response to N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide and developing strategies to overcome resistance to the drug. Moreover, the development of more potent and selective NAE inhibitors may improve the efficacy of N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide and expand its therapeutic potential.
Scientific Research Applications
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in various cancer types, including breast, prostate, and lung cancer. The drug has been shown to induce cell cycle arrest, inhibit DNA damage repair, and promote apoptosis in cancer cells. Moreover, N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-15-8-3-2-7-13(15)16-10-14(19-23-16)17(21)18-11-5-4-6-12(20)9-11/h2-10,20H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRGJFGTUUGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B4819543.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4819546.png)


![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4819571.png)


![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4819586.png)
![5-ethyl-3-(4-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819602.png)

![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4819638.png)
